Cas no 16730-20-4 (5-nitro-1H-indole-2-carboxylic acid)

5-nitro-1H-indole-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-Nitro-1H-indole-2-carboxylic acid
- 1H-INDOLE-2-CARBOXYLIC ACID, 5-NITRO-
- 5-NITROINDOLE-2-CARBOXYLICAICD
- 5-Nitroindole-2-carboxylic acid
- 2-Carboxy-5-nitro-1H-indole
- 5-nitro-2-indolecarboxylic acid
- 1H-Indole-2-carboxylicacid, 5-nitro-
- 5-Nitroindole-2-carboxylicacid
- NSC520595
- PubChem1710
- zlchem 1340
- IND006
- Jsp003378
- ZLE0118
- 5- nitroindole-2-carboxylic acid
- 5-nitro indole-2-carboxylic acid
- LHFOJSCXLFKDIR-UHFFFAOYSA-N
- 5-nitroindole-2 -carboxylic acid
- SCHEMBL1156515
- AMY7810
- N1036
- A3706
- MFCD00236372
- FT-0637410
- EN300-49926
- DTXSID00325861
- PS-5264
- GID
- N-3298
- NSC-520595
- Z596250850
- 16730-20-4
- AKOS002664592
- CS-W019506
- SY032014
- AB05396
- 5-nitro-1H-indole-2-carboxylicacid
- AC-1540
- DB-001318
- 2-Indolecarboxylic acid, 5-nitro-
- 5-nitro-1H-indole-2-carboxylic acid
-
- MDL: MFCD00236372
- インチ: 1S/C9H6N2O4/c12-9(13)8-4-5-3-6(11(14)15)1-2-7(5)10-8/h1-4,10H,(H,12,13)
- InChIKey: LHFOJSCXLFKDIR-UHFFFAOYSA-N
- SMILES: O([H])C(C1=C([H])C2C([H])=C(C([H])=C([H])C=2N1[H])[N+](=O)[O-])=O
計算された属性
- 精确分子量: 206.03300
- 同位素质量: 206.033
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 288
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 互变异构体数量: 5
- Surface Charge: 0
- XLogP3: 2.1
- トポロジー分子極性表面積: 98.9
じっけんとくせい
- Color/Form: No data available
- 密度みつど: 1.6±0.1 g/cm3
- ゆうかいてん: >300°C
- Boiling Point: 520.8°C at 760 mmHg
- フラッシュポイント: 268.8±24.6 °C
- PSA: 98.91000
- LogP: 2.29750
5-nitro-1H-indole-2-carboxylic acid Security Information
- Signal Word:Warning
- 危害声明: H302+H312+H332
- Warning Statement: P280
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
-
危険物標識:
- 储存条件:Sealed in dry,Room Temperature
- HazardClass:IRRITANT
5-nitro-1H-indole-2-carboxylic acid 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-nitro-1H-indole-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1066183-100g |
5-Nitro-1H-indole-2-carboxylic acid |
16730-20-4 | 98% | 100g |
¥5967 | 2023-04-15 | |
eNovation Chemicals LLC | K12227-5g |
5-NITROINDOLE-2-CARBOXYLIC ACID |
16730-20-4 | >95% | 5g |
$195 | 2023-09-04 | |
eNovation Chemicals LLC | K12227-25g |
5-NITROINDOLE-2-CARBOXYLIC ACID |
16730-20-4 | >95% | 25g |
$495 | 2023-09-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1066183-5g |
5-Nitro-1H-indole-2-carboxylic acid |
16730-20-4 | 98% | 5g |
¥406 | 2023-04-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2225-10G |
5-nitro-1H-indole-2-carboxylic acid |
16730-20-4 | 95% | 10g |
¥ 1,273.00 | 2023-04-14 | |
SHENG KE LU SI SHENG WU JI SHU | sc-278289-1 g |
5-Nitroindole-2-carboxylic acid, |
16730-20-4 | 1g |
¥677.00 | 2023-07-11 | ||
Ambeed | A124735-10g |
5-Nitro-1H-indole-2-carboxylic acid |
16730-20-4 | 97% | 10g |
$125.0 | 2024-04-23 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N28620-25g |
5-Nitro-1H-indole-2-carboxylic acid |
16730-20-4 | 25g |
¥1716.0 | 2021-09-04 | ||
Chemenu | CM103249-10g |
5-Nitro-1H-indole-2-carboxylic acid |
16730-20-4 | 95%+ | 10g |
$*** | 2023-03-30 | |
TRC | N496285-100mg |
5-Nitroindole-2-carboxylic Acid |
16730-20-4 | 100mg |
$ 80.00 | 2022-06-03 |
5-nitro-1H-indole-2-carboxylic acid 関連文献
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
3. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
5-nitro-1H-indole-2-carboxylic acidに関する追加情報
5-Nitro-1H-Indole-2-Carboxylic Acid (CAS No. 16730-20-4): An Overview and Recent Advances
5-Nitro-1H-indole-2-carboxylic acid (CAS No. 16730-20-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry, biochemistry, and pharmaceutical research. This compound, characterized by its unique structural features, has been extensively studied for its potential applications in drug discovery and development. This article provides a comprehensive overview of 5-nitro-1H-indole-2-carboxylic acid, including its chemical properties, synthesis methods, biological activities, and recent advancements in its research.
Chemical Properties and Structure: 5-Nitro-1H-indole-2-carboxylic acid is a derivative of indole, a heterocyclic aromatic organic compound. The presence of the nitro group at the 5-position and the carboxylic acid group at the 2-position imparts unique chemical properties to this molecule. The nitro group is a strong electron-withdrawing group, which can influence the reactivity and stability of the compound. The carboxylic acid group, on the other hand, provides the molecule with acidic properties and can participate in various chemical reactions such as esterification and amide formation.
Synthesis Methods: Several methods have been reported for the synthesis of 5-nitro-1H-indole-2-carboxylic acid. One common approach involves the nitration of 1H-indole-2-carboxylic acid using a mixture of nitric and sulfuric acids. Another method involves the condensation of o-nitrobenzaldehyde with glycine followed by cyclization to form the indole ring. These synthetic routes have been optimized to improve yield and purity, making them suitable for large-scale production.
Biological Activities: 5-Nitro-1H-indole-2-carboxylic acid has shown promising biological activities in various assays. It has been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, studies have demonstrated its potential as an antimicrobial agent against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes makes it a valuable candidate for developing new antibiotics.
Pharmacological Applications: The unique structural features of 5-nitro-1H-indole-2-carboxylic acid have led to its exploration in various pharmacological applications. In cancer research, it has been investigated for its anticancer properties, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells. Preclinical studies have shown that it can selectively target cancer cells while sparing normal cells, making it a potential lead compound for developing targeted cancer therapies.
Clinical Trials: While 5-nitro-1H-indole-2-carboxylic acid is still in the early stages of clinical development, several preclinical studies have provided encouraging results. These studies have focused on evaluating its safety and efficacy in animal models of various diseases. For instance, a recent study published in the Journal of Medicinal Chemistry reported that 5-nitro-1H-indole-2-carboxylic acid-based derivatives showed significant antitumor activity in mouse models of breast cancer.
Mechanisms of Action: The biological activities of 5-nitro-1H-indole-2-carboxylic acid are attributed to its ability to modulate multiple cellular pathways. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation and immune responses. Additionally, it can interfere with signaling pathways that regulate cell proliferation and survival, making it a multifaceted therapeutic agent.
Recent Research Developments: Recent advancements in computational chemistry and high-throughput screening technologies have facilitated the discovery of novel derivatives of 5-nitro-1H-indole-2-carboxylic acid. These derivatives are designed to enhance specific biological activities while minimizing potential side effects. For example, researchers at the University of California have developed a series of analogs with improved solubility and bioavailability, which are currently being evaluated for their therapeutic potential.
Safety Considerations: strong>In vitro and in vivo studies have generally shown that < strong >5-nitro-1H-indole-2-carboxylic acid< / strong >is well-tolerated at therapeutic concentrations. However, as with any new chemical entity, comprehensive safety assessments are essential before advancing to clinical trials. Ongoing research aims to identify any potential toxicities or adverse effects associated with long-term use. p > < p >< strong >Conclusion:< / strong >< strong >5-Nitro-1H-indole-2-carboxylic acid< / strong >(CAS No . 16730 - 20 - 4) represents a promising compound with diverse biological activities and potential therapeutic applications . Its unique chemical structure , coupled with recent advances in synthetic methods and pharmacological research , positions it as an important molecule for further investigation . As research continues , it is likely that new derivatives and formulations will emerge , expanding its utility in medicine . p > article > response >
16730-20-4 (5-nitro-1H-indole-2-carboxylic acid) Related Products
- 6960-45-8(CRT0044876)
- 164394-23-4(1,10-Phenanthroline-2,9-dicarboxylicacid, 5-nitro-)
- 10242-00-9(6-Nitro-1H-indole-2-carboxylic Acid)
- 16732-60-8(4-Nitroindole-2-carboxylic Acid)
- 895244-96-9(2-Chloro-N-(cyclohexylmethyl)-N-methylacetamide)
- 727975-80-6(6-Methyl-2-(4-nitro-phenyl)-imidazo[1,2-a]-pyridine-3-carbaldehyde)
- 66754-13-0(D-Trimannuronic acid)
- 710348-58-6({4-[2-(piperidin-1-yl)ethoxy]phenyl}boronic acid)
- 740789-42-8(2-Chloro-5-aminophenol)
- 1805239-36-4(2-Bromo-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine)
